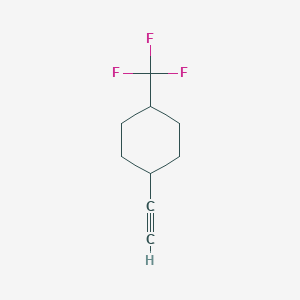

1-Ethynyl-4-(trifluoromethyl)cyclohexane

Description

1-Ethynyl-4-(trifluoromethyl)cyclohexane is a fluorinated cyclohexane derivative featuring an ethynyl group (-C≡CH) at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. The ethynyl group confers reactivity in click chemistry and cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences solubility. This compound is of interest in materials science and pharmaceutical research due to the unique electronic and steric effects imparted by its substituents .

Properties

IUPAC Name |

1-ethynyl-4-(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h1,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYFONAUUTYNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates, which has been extensively studied and optimized . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-Ethynyl-4-(trifluoromethyl)cyclohexane may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of 1-ethyl-4-(trifluoromethyl)cyclohexane.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-Ethynyl-4-(trifluoromethyl)cyclohexane has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Ethynyl-4-(trifluoromethyl)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their bioavailability and activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Ethynyl-4-(trifluoromethyl)cyclohexane are best understood in comparison to analogous compounds. Below is a detailed analysis:

Structural Analogs

2.1.1 1-Ethynyl-4-(propan-2-yl)cyclohexane

- Structure : Replaces -CF₃ with an isopropyl (-CH(CH₃)₂) group.

- Properties: Molecular Weight: 150.26 g/mol (vs. ~176.14 g/mol for the trifluoromethyl analog) . Reactivity: The isopropyl group is less electron-withdrawing, reducing polarity and altering solubility in non-polar solvents. Applications: Primarily used in organic synthesis; lacks the fluorinated moiety’s stability enhancements .

2.1.2 1-Ethynyl-4-(trifluoromethyl)benzene

- Structure : Aromatic benzene ring instead of cyclohexane.

- Properties: Molecular Weight: 170.13 g/mol . Melting Point: 87–88°C (for derivatives like compound 7c) . Reactivity: The conjugated benzene ring enhances alkyne reactivity in Sonogashira couplings and cycloadditions. Applications: Widely used in catalysis and medicinal chemistry .

2.1.3 1-Fluoro-4-(trifluoromethyl)cyclohexane

- Structure : Replaces ethynyl with fluorine.

- Properties :

Functional Analogs

2.2.1 1-(Trifluoromethyl)cyclohexene

- Structure : Cyclohexene backbone with -CF₃.

- Properties: Synthesis: Derived from cyclohexanone via dehydration . Reactivity: The double bond allows Diels-Alder reactions, unlike the saturated cyclohexane analog. Applications: Intermediate in CNS-targeted therapeutics .

2.2.2 Decafluoro-5,6-bis(trifluoromethyl)cyclohexane

- Structure : Perfluorinated cyclohexane with dual -CF₃ groups.

- Properties :

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | C₉H₁₁F₃ | ~176.14 | Not reported | Alkyne click chemistry, CF₃ stabilization |

| 1-Ethynyl-4-(propan-2-yl)cyclohexane | C₁₁H₁₈ | 150.26 | Not reported | Steric hindrance, non-polar solubility |

| 1-Ethynyl-4-(trifluoromethyl)benzene | C₉H₅F₃ | 170.13 | 87–88 | Conjugated alkyne, high reactivity |

| 1-Fluoro-4-(trifluoromethyl)cyclohexane | C₇H₁₀F₄ | 170.15 | Not reported | Electrophilic fluorine, inert CF₃ group |

Key Differences and Challenges

- Synthesis : Cyclohexane derivatives often require sterically demanding conditions compared to benzene analogs. For example, purification of 1-Ethynyl-4-(trifluoromethyl)benzene uses n-hexane as an eluent , while cyclohexane derivatives may need tailored chromatography .

- Reactivity : The ethynyl group in cyclohexane is less reactive than in benzene due to reduced conjugation, limiting its use in certain cross-coupling reactions .

- Toxicity: Fluorinated cyclohexanes (e.g., decafluoro derivatives) require rigorous toxicity profiling, unlike non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.